An In-depth Technical Guide to 4-Ethoxyphenylboronic Acid: Properties, Reactivity, and Applications
An In-depth Technical Guide to 4-Ethoxyphenylboronic Acid: Properties, Reactivity, and Applications
Prepared by: Gemini, Senior Application Scientist
Abstract
4-Ethoxyphenylboronic acid is a versatile and indispensable reagent in modern organic synthesis, primarily recognized for its role as a nucleophilic coupling partner in palladium-catalyzed cross-coupling reactions. Its unique chemical properties, including its stability and reactivity, have positioned it as a cornerstone in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides an in-depth analysis of its core chemical properties, explores its reactivity with a focus on the Suzuki-Miyaura coupling, presents a detailed experimental protocol, and discusses critical safety and handling considerations for laboratory professionals.
Core Physicochemical Properties
4-Ethoxyphenylboronic acid is a white to off-white crystalline solid under standard conditions[1]. A comprehensive summary of its key identifiers and physical properties is provided below. It is crucial to note that commercial samples often contain varying amounts of the corresponding boroxine (a cyclic anhydride), which can impact stoichiometry in sensitive reactions.
| Property | Value | Reference(s) |
| IUPAC Name | (4-ethoxyphenyl)boronic acid | [1][2][3] |
| Synonyms | 4-Ethoxybenzeneboronic acid, p-Ethoxyphenylboronic acid | [1][4][5] |
| CAS Number | 22237-13-4 | [1][4][5][6] |
| Molecular Formula | C₈H₁₁BO₃ | [1][2][5][6] |
| Molecular Weight | 165.98 g/mol | [2][4][5][6] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 121-128 °C | [1][4] |
| Boiling Point | 317.6 °C at 760 mmHg | [1] |
| Density | 1.13 g/cm³ | [1] |
| Solubility | Soluble in methanol and other common organic solvents. | [7] |
Reactivity Profile and Key Applications
The utility of 4-Ethoxyphenylboronic acid is dominated by its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed process forms a carbon-carbon bond between the boronic acid's aryl group and an organohalide, providing a powerful method for constructing biaryl structures.
The ethoxy group (-OEt) on the phenyl ring is an electron-donating group, which can influence the electronic properties of the resulting coupled product. This feature is strategically employed in drug discovery and materials science to modulate properties like solubility, binding affinity, and photophysical characteristics.
Key Application Areas:
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Pharmaceutical Synthesis: It is a critical building block for synthesizing a wide range of biologically active molecules. Notable examples include novel modulators for treating spinal muscular atrophy, microtubule inhibitors with antitumor properties, and inhibitors of hydroxysteroid dehydrogenase[1][4].
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Medicinal Chemistry: The 4-ethoxyphenyl moiety is frequently incorporated into lead compounds to develop dual immunosuppressive, anti-inflammatory, and antiproliferative agents[1][4].
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Materials Science: Arylboronic acids are used to synthesize conjugated polymers and other organic materials with specific electronic and optical properties for applications in OLEDs and sensors.
The Suzuki-Miyaura Coupling Mechanism
The efficacy of 4-Ethoxyphenylboronic acid in synthesis is best understood through the catalytic cycle of the Suzuki-Miyaura reaction. The process is a testament to elegant organometallic chemistry, enabling the formation of C-C bonds with high efficiency and functional group tolerance.
The cycle involves three fundamental steps:
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Oxidative Addition: A low-valent Palladium(0) catalyst reacts with an organohalide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
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Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-ethoxyphenyl moiety) to the palladium center, displacing the halide and forming a new Pd(II) intermediate. The base (e.g., K₂CO₃, Cs₂CO₃) is crucial here; it converts the boronic acid into a more nucleophilic boronate species, facilitating the transfer.
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Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the final biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling experiment.
Step-by-Step Methodology:
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Catalyst Pre-formation/Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Palladium(II) Acetate, Triphenylphosphine, 4-Ethoxyphenylboronic acid, and anhydrous Potassium Carbonate.
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Causality: Using an anhydrous base is critical as excess water can hydrolyze the boronic acid and affect the catalyst. PPh₃ serves as a ligand to stabilize the palladium catalyst.
-
-
Inerting the System: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is essential to prevent the oxidation of the Pd(0) species, which is the active catalytic form.
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Reagent Addition: Add the degassed Toluene/Water solvent mixture via cannula or syringe, followed by the liquid Bromobenzene.
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Causality: Degassing the solvent (by bubbling inert gas through it) removes dissolved oxygen, which can deactivate the catalyst. The aqueous phase is necessary to dissolve the inorganic base.
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-
Reaction Execution: Lower the flask into a pre-heated oil bath at 80-90°C and stir vigorously.
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Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting material (bromobenzene) is consumed.
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Workup: Once complete, cool the reaction to room temperature. Add deionized water and transfer the mixture to a separatory funnel.
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Extraction: Separate the organic and aqueous layers. Extract the aqueous layer three times with a suitable organic solvent like ethyl acetate.
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Purification: Combine all organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Synthesis Route
While several synthetic routes exist, a common laboratory-scale preparation involves a Grignard reaction. This begins with the formation of the Grignard reagent from 4-bromo-phenetole (1-bromo-4-ethoxybenzene) and magnesium metal. This organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate, followed by an acidic aqueous workup to yield 4-Ethoxyphenylboronic acid. A similar, well-documented synthesis for the methoxy analog provides a strong procedural parallel.[8]
Safety and Handling
As a responsible scientist, adherence to safety protocols is paramount when handling 4-Ethoxyphenylboronic acid.
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Hazard Classification: The compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3][4][9]
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Personal Protective Equipment (PPE): Always use a dust mask, chemical safety goggles, and nitrile gloves when handling the solid.[4][9] Work should be conducted in a well-ventilated fume hood.
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Handling: Avoid creating dust. Wash hands thoroughly after handling.[9]
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Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[7] It is classified as a combustible solid.[4]
Conclusion
4-Ethoxyphenylboronic acid is a powerful and enabling reagent in synthetic organic chemistry. Its stability, predictable reactivity in Suzuki-Miyaura coupling, and its utility in constructing molecules of significant biological and material interest ensure its continued importance. A thorough understanding of its properties, the mechanistic nuances of its reactions, and strict adherence to safety protocols allows researchers to fully harness its synthetic potential.
References
- Alfa Chemistry. (n.d.). CAS 22237-13-4 4-Ethoxyphenylboronic acid. Retrieved from Alfa Chemistry website. [Source: Alfa Chemistry]
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Matrix Fine Chemicals. (n.d.). (4-ETHOXYPHENYL)BORONIC ACID | CAS 22237-13-4. Retrieved from [Link] [Source: Matrix Fine Chemicals]
- IndiaMART. (n.d.). 4-ethoxy phenyl boronic acid. Retrieved from IndiaMART website. [Source: IndiaMART]
- Boron Molecular. (n.d.). Buy 4-Ethoxyphenylboronic acid. Retrieved from Boron Molecular website. [Source: Boron Molecular]
-
National Center for Biotechnology Information. (n.d.). 4-Ethoxyphenylboronic acid. PubChem Compound Database. Retrieved from [Link] [Source: PubChem]
- Aaron Chemicals LLC. (2024). Safety Data Sheet: 3-Formyl-4-ethoxyphenylboronic acid. Retrieved from Aaronchem website. [Source: Aaronchem]
- BLD Pharm. (n.d.). 5720-07-0|4-Methoxyphenylboronic acid. Retrieved from BLD Pharm website. [Source: BLD Pharm]
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